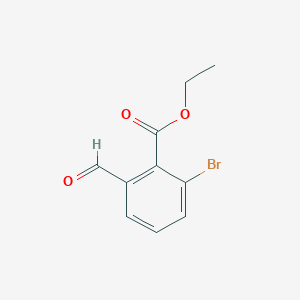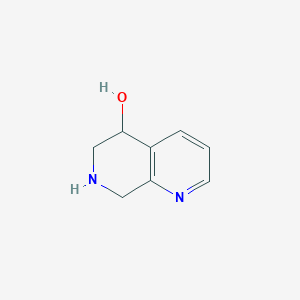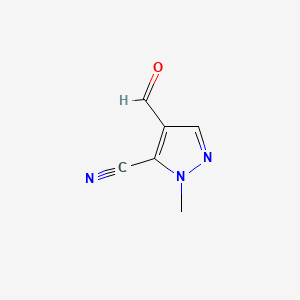
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbonitrile with formylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but they often include key signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound has a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another related compound with a carboxylic acid group instead of a formyl group, affecting its reactivity and applications.
Uniqueness
4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its formyl and nitrile groups make it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with tailored properties.
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
4-formyl-2-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-9-6(2-7)5(4-10)3-8-9/h3-4H,1H3 |
InChIキー |
MHZBXKUQIOSSON-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


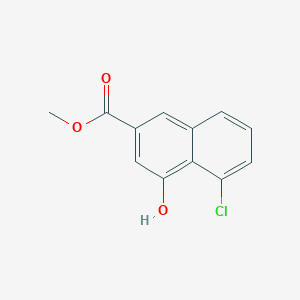
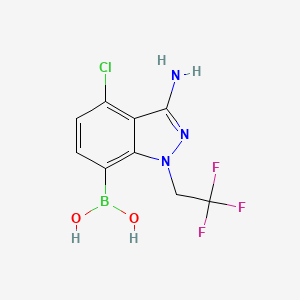

![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
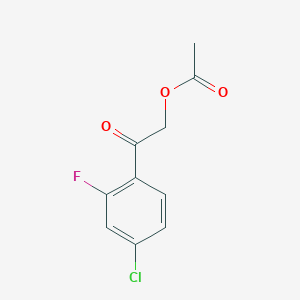
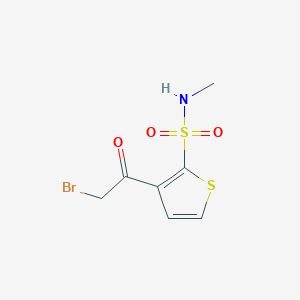

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

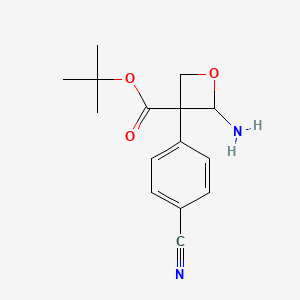
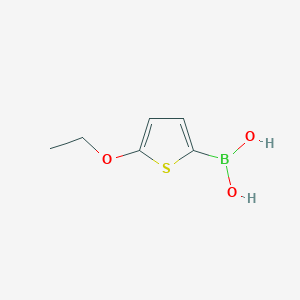
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
